Field: Pharmaceutical Industry
Application: Methyl 1H-pyrazole-3-carboxylate is used as a pharmaceutical intermediate. An intermediate in the pharmaceutical industry is a compound that is used in the synthesis of active pharmaceutical ingredients.
Method: The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized.
Results: The outcomes would also depend on the specific pharmaceutical compound being synthesized.
Field: Agrochemistry
Application: Pyrazoles are used in agrochemistry. They can be used in the synthesis of pesticides and other agrochemicals.
Method: The specific methods of application or experimental procedures would depend on the particular agrochemical being synthesized.
Results: The outcomes would also depend on the specific agrochemical being synthesized.
Field: Coordination Chemistry
Application: Pyrazoles are used in coordination chemistry. They can act as ligands to form coordination compounds with metals.
Method: The specific methods of application or experimental procedures would depend on the particular coordination compound being synthesized.
Results: The outcomes would also depend on the specific coordination compound being synthesized.
Field: Organometallic Chemistry
Application: Pyrazoles are used in organometallic chemistry. They can form organometallic compounds, which are used in a variety of applications, including catalysis.
Method: The specific methods of application or experimental procedures would depend on the particular organometallic compound being synthesized.
Results: The outcomes would also depend on the specific organometallic compound being synthesized.
Field: Catalysis
Application: Pyrazoles can be used in catalysis. They can form complexes with metals that are used as catalysts in various chemical reactions.
Method: The specific methods of application or experimental procedures would depend on the particular catalytic reaction being carried out.
Results: The outcomes would also depend on the specific catalytic reaction being carried out.
Field: Organic Chemistry
Application: Pyrazoles can be used in the synthesis of heterocycles. Heterocycles are cyclic compounds that contain atoms of at least two different elements.
Method: The specific methods of application or experimental procedures would depend on the particular heterocycle being synthesized.
Results: The outcomes would also depend on the specific heterocycle being synthesized.
Field: Green Chemistry
Application: Pyrazoles can be used in green synthesis. Green synthesis is a method of synthesizing chemical compounds in a way that reduces the impact on the environment.
Method: The specific methods of application or experimental procedures would depend on the particular compound being synthesized.
Results: The outcomes would also depend on the specific compound being synthesized.
Methyl 1-ethyl-1H-pyrazole-3-carboxylate is an organic compound characterized by its pyrazole ring structure, which is a five-membered ring containing two nitrogen atoms. Its molecular formula is , and it has a molar mass of approximately 154.17 g/mol. The compound features a carboxylate functional group, which contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .
These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications.
Several synthesis methods have been reported for methyl 1-ethyl-1H-pyrazole-3-carboxylate:
These methods allow for the efficient production of the compound in laboratory settings .
Methyl 1-ethyl-1H-pyrazole-3-carboxylate has several applications:
Several compounds share structural similarities with methyl 1-ethyl-1H-pyrazole-3-carboxylate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate | Contains an amino group, enhancing potential biological activity | |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Different substitution pattern on the pyrazole ring | |
| Ethyl 1-methyl-1H-pyrazole-3-carboxylate | Variation in ethyl and methyl groups affecting solubility and reactivity |
Methyl 1-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific ethyl substitution on the pyrazole ring, which may influence its pharmacological properties compared to other similar compounds .